3-Chloro-5-(2-hydroxypropan-2-yl)picolinonitrile
Description
3-Chloro-5-(2-hydroxypropan-2-yl)picolinonitrile is a substituted picolinonitrile derivative featuring a chloro group at the 3-position and a 2-hydroxypropan-2-yl (tertiary alcohol) group at the 5-position of the pyridine ring. The hydroxypropan-2-yl group likely enhances hydrophilicity compared to non-polar substituents, influencing solubility and reactivity in synthetic applications.
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
3-chloro-5-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9ClN2O/c1-9(2,13)6-3-7(10)8(4-11)12-5-6/h3,5,13H,1-2H3 |
InChI Key |
MOJHPGWTOANKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(N=C1)C#N)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile typically involves multiple steps, starting with the appropriate pyridine derivative. One common synthetic route includes the following steps:
Halogenation: Chlorination of the pyridine ring to introduce the chlorine atom at the 3-position.
Hydroxylation: Introduction of the hydroxypropan-2-yl group at the 5-position.
Cyanation: Addition of the cyano group at the 2-position.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the cyano group to a carboxylic acid.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: 3-Chloro-5-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid.
Reduction: 3-Chloro-5-(2-hydroxypropan-2-yl)pyridine-2-amine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chloro-5-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group, in particular, plays a crucial role in its biological activity, often interacting with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)picolinonitrile
- Key Features :
- Substituent: Trifluoromethyl (-CF₃) at the 5-position.
- Application : Precursor for synthesizing the fungicide fluopicolide. Modified via Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., 4-methoxycarbonylphenyl) .
- Reactivity : The electron-withdrawing -CF₃ group enhances electrophilicity at the 3-chloro position, facilitating nucleophilic substitution reactions.
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
- Key Features :
- Substituent: Boronate ester (dioxaborolane) at the 5-position.
- Molecular Formula : C₁₂H₁₄BClN₂O₂; Molecular Weight: 264.52 g/mol .
- Storage : Requires inert atmosphere and refrigeration (2–8°C) to prevent hydrolysis of the boronate group .
- Application : Used in Suzuki-Miyaura cross-coupling reactions due to the boronate functionality, enabling carbon-carbon bond formation in medicinal chemistry .
3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile
- Key Features :
Comparative Data Table
Substituent-Driven Property Analysis
- Electrophilicity : Trifluoromethyl and chloro groups enhance electrophilicity, promoting substitution reactions.
- Hydrophilicity : The hydroxypropan-2-yl group likely increases water solubility compared to boronate or -CF₃ groups, which are more lipophilic.
- Stability : Boronate esters require controlled storage conditions to avoid degradation, while ethynyl groups may necessitate protection during synthesis .
Research Implications and Gaps
- Further studies are needed to characterize the target compound’s synthetic pathways and biological activity, leveraging methodologies observed in analogs (e.g., cross-coupling reactions ).
Biological Activity
3-Chloro-5-(2-hydroxypropan-2-yl)picolinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Chemical Formula: C₉H₈ClN₃O
Molecular Weight: 201.63 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity: Preliminary studies have shown that this compound has inhibitory effects against various bacterial strains, particularly those resistant to common antibiotics.
- Enzyme Inhibition: It has been observed to inhibit specific enzymes associated with metabolic pathways in pathogens, which may contribute to its antimicrobial properties.
- Cytotoxic Effects: In vitro studies suggest that the compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction: The compound binds to the active sites of certain enzymes, inhibiting their function. For instance, it has been reported to inhibit enzymes involved in bacterial cell wall synthesis.
- Cell Signaling Modulation: It may alter signaling pathways within cells, affecting processes such as proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound increases ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL and 64 µg/mL, respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays using human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity. For instance:
- Substituent Effects: Alterations in the hydroxyl group position on the picolinonitrile scaffold have been shown to affect antimicrobial potency.
- Analog Studies: Comparison with related compounds has highlighted that the presence of chlorine and hydroxyl groups significantly enhances activity against specific pathogens.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 3-Chloro-5-(2-hydroxypropan-2-yl)picolinonitrile, and how are intermediates characterized?
- Answer: Synthesis typically involves halogenation and substitution reactions. Chlorination at the 3-position of a picolinonitrile precursor is followed by introducing the 2-hydroxypropan-2-yl group via nucleophilic substitution or radical addition under visible light irradiation (e.g., single electron transfer reactions) . Intermediates are characterized using ¹H/¹³C NMR to confirm substitution patterns, mass spectrometry for molecular weight verification, and IR spectroscopy to identify functional groups like nitrile (-C≡N) and hydroxyl (-OH) .
Q. How does the 2-hydroxypropan-2-yl group influence the compound’s physicochemical properties?
- Answer: The tertiary alcohol moiety enhances hydrogen bonding capacity, increasing water solubility compared to non-hydroxylated analogs. However, steric hindrance from the branched hydroxypropan group may reduce reactivity in substitution reactions. LogP calculations and solubility assays under varying pH conditions (e.g., phosphate buffer at pH 7.4 vs. acidic media) are critical to quantify these effects .
Q. What analytical techniques are critical for assessing purity and stability under storage conditions?
- Answer:
- HPLC-UV with C18 columns monitors purity (>98%) and detects degradation products.
- Accelerated stability studies at 40–60°C identify thermal degradation pathways.
- Karl Fischer titration quantifies moisture uptake, crucial for hygroscopic nitrile compounds.
- Forced degradation (e.g., exposure to UV light or H₂O₂) combined with LC-MS/MS characterizes oxidative/photo-degradation .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?
- Answer:
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) map electrostatic potential surfaces to identify electron-deficient regions prone to electrophilic attack.
- Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) compares reactivity between parent compound and intermediates.
- Polarizable Continuum Model (PCM) simulations account for solvent effects (e.g., acetonitrile vs. DMF) to predict regioselectivity in solution-phase reactions .
Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?
- Answer:
- Conduct systematic SAR studies with controlled structural variations (e.g., replacing hydroxyl with methoxy groups) to isolate activity-contributing moieties.
- Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
- Perform computational docking (e.g., using MOE software) to predict binding affinities to biological targets (e.g., enzymes or receptors), explaining discrepancies between in vitro and in vivo results .
Q. How can catalytic systems optimize yield in large-scale syntheses?
- Answer:
- Transition metal catalysts (e.g., Pd/Cu systems) enable efficient coupling reactions for introducing the hydroxypropan group.
- Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., nitrile formation), with real-time HPLC monitoring to optimize parameters (temperature, residence time).
- Design of Experiments (DoE) methodologies statistically refine reaction conditions to achieve >85% yield and >98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
